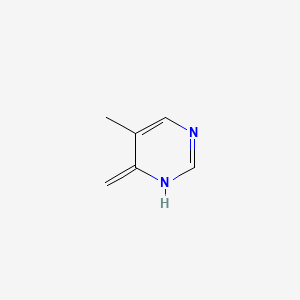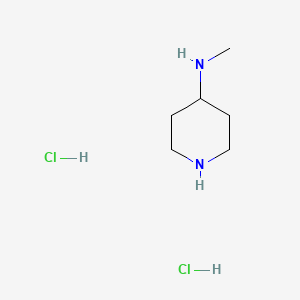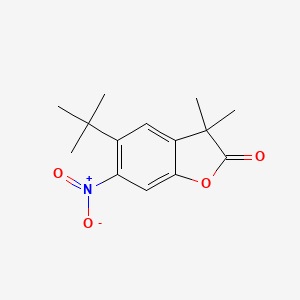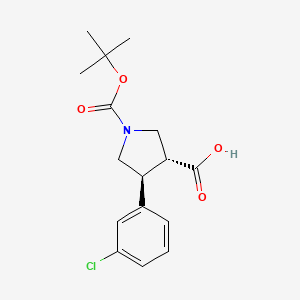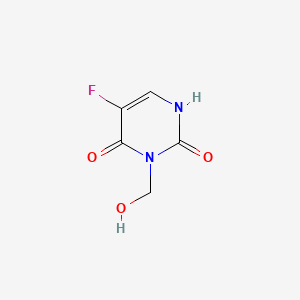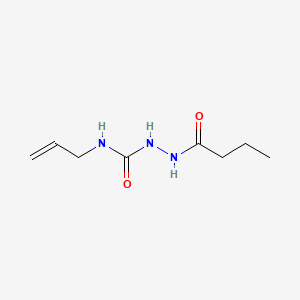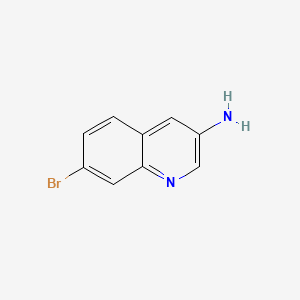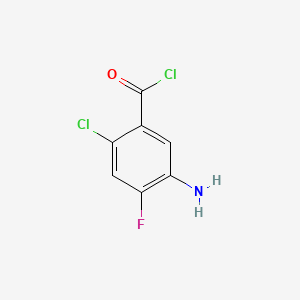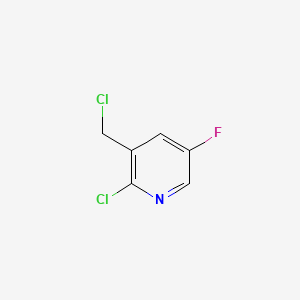
2-Chlor-3-(Chlormethyl)-5-fluorpyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(chloromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C6H5Cl2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-Chloro-3-(chloromethyl)-5-fluoropyridine and its derivatives often involves chlorination and fluorination processes . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(chloromethyl)-5-fluoropyridine is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring . The exact mass of the molecule is 160.9799046 g/mol .Physical And Chemical Properties Analysis
2-Chloro-3-(chloromethyl)-5-fluoropyridine has a molecular weight of 162.01 g/mol . It has a XLogP3-AA value of 2.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Wirkmechanismus
The mechanism of action of 2-Chloro-3-(chloromethyl)-5-fluoropyridine is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-3-(chloromethyl)-5-fluoropyridine are not well studied. However, it is believed to have various effects on the human body, including anticancer, antiviral, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-3-(chloromethyl)-5-fluoropyridine in lab experiments is its versatility. It can be used as a building block in the synthesis of various biologically active compounds. However, one limitation is its toxicity, which can be dangerous if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-3-(chloromethyl)-5-fluoropyridine. One direction is to study its mechanism of action and its effects on various enzymes and proteins. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, research can be conducted to develop safer and more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-Chloro-3-(chloromethyl)-5-fluoropyridine involves the reaction of 5-fluoropicolinonitrile with thionyl chloride, followed by the reaction of the resulting 2-chloro-5-fluoropyridine with formaldehyde and hydrogen chloride. The final product is obtained by treating the resulting 2-chloro-3-(chloromethyl)-5-fluoropyridine with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
“2-Chlor-3-(Chlormethyl)-5-fluorpyridin” wurde bei der Synthese neuer α-Aminophosphonat-Derivate verwendet, die substituierte Chinolin- oder Chinolon- und Thiazol-Einheiten tragen . Diese Verbindungen haben ein antimikrobielles Potenzial gezeigt. Die synthetisierten Verbindungen zeigten moderate Hemmwirkungen gegen sowohl grampositive als auch gramnegative Bakterienstämme, mit MIC-Werten im Bereich von 0,25 bis 128 μg/mL . Einige dieser Verbindungen zeigten auch eine ausgezeichnete antifungale Hemmung mit MIC-Werten im Bereich von 0,25 bis 32 μg/mL .
Gesundheitswesen
Diese Verbindung wird im Gesundheitswesen eingesetzt . Obwohl die spezifischen Anwendungen im Gesundheitswesen in der Quelle nicht im Detail beschrieben sind, ist es wahrscheinlich, dass ihre antimikrobiellen Eigenschaften bei diesen Anwendungen eine Rolle spielen.
Wissenschaftliche Forschung und Entwicklung
“this compound” wird in der wissenschaftlichen Forschung und Entwicklung eingesetzt . Dies könnte die Entwicklung neuer Pharmazeutika, das Studium chemischer Reaktionen oder die Synthese neuer Verbindungen umfassen.
Synthese von Derivaten
“this compound” kann zur Synthese verschiedener Derivate verwendet werden. Beispielsweise wurde es bei der Synthese von 2-Chlor-3-formyl-Chinolin-Derivaten verwendet .
Entwicklung antimikrobieller Medikamente
Aufgrund seiner antimikrobiellen Eigenschaften könnte “this compound” möglicherweise zur Entwicklung neuer antimikrobieller Medikamente verwendet werden . Dies könnte besonders wichtig im Kampf gegen antibiotikaresistente Bakterien sein.
Eigenschaften
IUPAC Name |
2-chloro-3-(chloromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUXJQLARCXUCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



